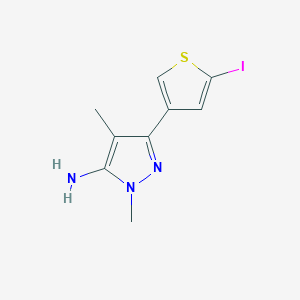
3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both thiophene and pyrazole rings. The presence of iodine in the thiophene ring and the amine group in the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the iodination of a thiophene derivative followed by the formation of the pyrazole ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the thiophene ring. The pyrazole ring can then be formed through a cyclization reaction involving a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups in the molecule.
Substitution: The iodine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe or ligand in biological studies, particularly in the investigation of enzyme activities and protein interactions.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The presence of the iodine atom and the amine group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(5-chlorothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(5-fluorothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
Uniqueness
The uniqueness of 3-(5-iodothiophen-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets and potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C9H10IN3S |
|---|---|
Molecular Weight |
319.17 g/mol |
IUPAC Name |
5-(5-iodothiophen-3-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10IN3S/c1-5-8(12-13(2)9(5)11)6-3-7(10)14-4-6/h3-4H,11H2,1-2H3 |
InChI Key |
NUDQZVMJNLFRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CSC(=C2)I)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















